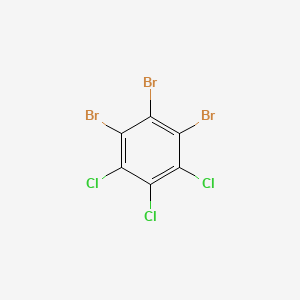
1,2,3-Tribromo-4,5,6-trichloro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromo-4,5,6-trichloro-benzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3 and a molecular weight of 418.138 g/mol . This compound is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4,5,6-trichloro-benzene can be synthesized through the bromination and chlorination of benzene derivatives. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-4,5,6-trichloro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
1,2,3-Tribromo-4,5,6-trichloro-benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which 1,2,3-tribromo-4,5,6-trichloro-benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with other molecules, influencing their reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1,2,3-Tribromobenzene: This compound has three bromine atoms attached to the benzene ring but lacks chlorine atoms.
1,2,4-Tribromobenzene: Similar to 1,2,3-tribromobenzene but with a different substitution pattern.
1,3,5-Tribromobenzene: Another isomer with three bromine atoms in a symmetrical arrangement.
1,2,3-Trichlorobenzene: This compound has three chlorine atoms attached to the benzene ring but lacks bromine atoms.
Uniqueness: 1,2,3-Tribromo-4,5,6-trichloro-benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
13075-00-8 |
|---|---|
Molecular Formula |
C6Br3Cl3 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1,2,3-tribromo-4,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
IHTCQYOMBIVIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


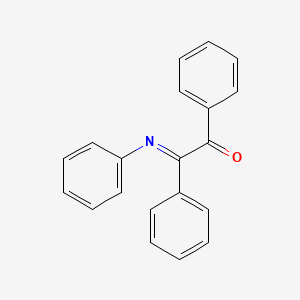
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
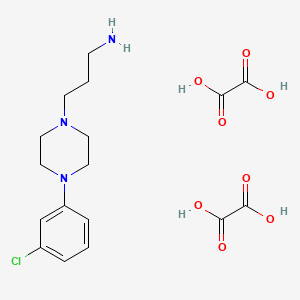
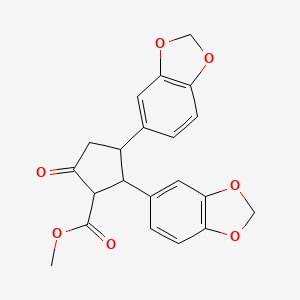
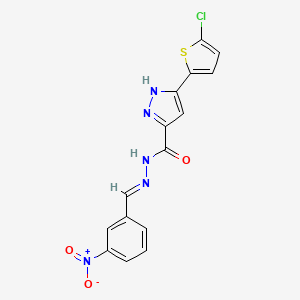
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)
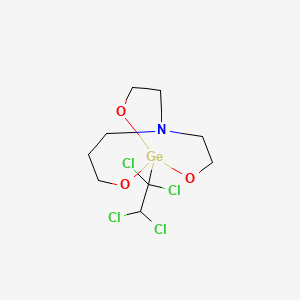
![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
